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Compound of Interest

Compound Name: 1-Ethyl-3-methylpentyl Acetate
CAS No.: 375855-08-6
Cat. No.: B1450975

Get Quote

Executive Summary & Compound Profile

1-Ethyl-3-methylpentyl Acetate (CAS: 375855-08-6) is a branched alkyl ester often utilized as
a chiral building block in organic synthesis and a target molecule in pheromone research.[1] Its
structure features two chiral centers (C3 and C5 of the heptane backbone), creating four
possible stereoisomers.[1]

Distinguishing this compound from its regioisomers (e.g., 1-ethyl-4-methylpentyl acetate) and
linear isomers (e.g., n-octyl acetate) is a critical quality control challenge.[1] This guide
compares high-resolution NMR, Mass Spectrometry, and IR techniques to establish a definitive
identification protocol.
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Property Specification

IUPAC Name 5-methylheptan-3-yl acetate

Molecular Formula C10H2002

Molecular Weight 172.26 g/mol

Chiral Centers C-3 (Acetate attachment), C-5 (Methyl branch)

Differentiating diastereomers and positional
Key Challenge )
isomers.[1]

Comparative Analysis of Characterization Methods

The following table evaluates the "performance” of standard spectroscopic techniques in
resolving 1-Ethyl-3-methylpentyl Acetate from its structural alternatives.

Table 1: Performance Matrix of Analytical Techniques
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Detailed Experimental Protocols
Method A: Nuclear Magnetic Resonance (NMR)

Objective: To map the carbon skeleton and verify the position of the ethyl and methyl groups.[1]

Protocol:

o Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCls (99.8% D) containing 0.03%

TMS.
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e Acquisition:
o 'H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.
o 13C NMR: 512 scans, proton-decoupled.

o 2D COSY: Essential for tracing the spin system from the methine proton (H-3) to the ethyl
and isobutyl-like tails.[1]

Diagnostic Signals (Expected):
o Acetate Singlet:

~2.02 ppm (3H, s).[1]
e Methine Proton (H-3):

~4.80-4.90 ppm (1H, quintet-like).[1] Critical differentiator: In linear isomers, this is a triplet;
here, it couples to C2-H and C4-H.[1]

e Methyl Groups:
o Triplet (
0.88 ppm) for the ethyl terminal.[1]
o Doublet (
0.90 ppm) for the C5-methyl branch.[1]
o Triplet (

0.89 ppm) for the C7 terminal.[1]

o Note: Overlapping methyls are resolved by HSQC.

Method B: Gas Chromatography-Mass Spectrometry
(GC-MS)

Obijective: To confirm molecular weight and analyze fragmentation for regioisomer exclusion.[1]
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Protocol:

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 pum film).[1]

Carrier Gas: Helium at 1.0 mL/min.

Temp Program: 60°C (1 min)
10°C/min

240°C (5 min).

lonization: Electron Impact (70 eV).[1]
Fragmentation Analysis:
e Molecular lon (

): m/z 172 (often weak or absent).[1]

o McLafferty Rearrangement: Not prominent in secondary acetates compared to primary, but
loss of Acetic Acid (M-60) is dominant.[1]

o Base Peak: Typically m/z 43 (
) or the alkene fragment [M-60]
atm/z 112 (

)-[1]

 Differentiation: The ratio of m/z 112 to lower alkyl fragments (m/z 57,[1] 71) helps distinguish
it from linear octyl acetate (which produces a different alkene distribution).[1]

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating 1-Ethyl-3-methylpentyl
Acetate against common interferences.
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Figure 1: Step-wise spectroscopic decision tree for distinguishing 1-Ethyl-3-methylpentyl
Acetate from linear and less-branched isomers.

Critical Analysis: Diastereomer Differentiation

Because the molecule has two chiral centers, synthetic samples often exist as a mixture of
diastereomers.[1]

¢ Observation: In high-field 33C NMR (>100 MHz), you will likely observe signal doubling for
carbons near the chiral centers (C2, C3, C4, C5).[1]

¢ Interpretation: This is not an impurity. It indicates the presence of both syn and anti
diastereomers (or erythro/threo pairs).[1]

« Action: To determine diastereomeric excess (de), integrate the split peaks of the C3-methine
proton in *H NMR or the C3 carbon signal in 33C NMR.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Ethyl-1-methyl-3-phenylpropyl acetate | C14H2002 | CID 160065 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethyl-3-
methylpentyl Acetate: A Technical Comparison Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1450975/docs#spectroscopic-
characterization-of-1-ethyl-3-methylpentyl-acetate-a-technical-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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